1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine is a chemical compound notable for its potential applications in pharmaceutical development, particularly in the synthesis of various piperazine derivatives. This compound features a piperazine core substituted with a 2,6-dimethylphenyl group and a pyrrolidinylsulfonyl moiety, which contribute to its biological activity.
1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine belongs to the class of piperazine derivatives, which are often explored for their pharmacological properties. This compound can be classified as an organic sulfonamide due to the presence of the sulfonyl group.
The synthesis typically involves the reaction of piperazine with various halogenated aromatic compounds. The following steps outline a general synthetic route:
The molecular structure of 1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine can be represented as follows:
The primary chemical reactions involving this compound include:
The mechanism by which 1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine exerts its biological effects is not fully elucidated but likely involves interaction with neurotransmitter receptors or enzymes due to its structural similarity to known pharmacophores.
Research indicates that related piperazine derivatives can act as antagonists at certain receptor sites, suggesting potential pathways for therapeutic action in pain management or neuropharmacology .
Relevant data on melting point, boiling point, and specific reactivity profiles would require experimental determination or access to detailed chemical databases .
1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine has potential applications in:
The systematic IUPAC name 1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine precisely defines its molecular architecture. Structurally, it belongs to two overlapping chemical classes:
Table 1: Nomenclature and Identifiers
Property | Value |
---|---|
IUPAC Name | 1-(2,6-Dimethylphenyl)-4-(pyrrolidine-1-sulfonyl)piperazine |
Synonyms | Not widely reported; structure-based synonyms: 4-(2,6-Xylyl)-1-(pyrrolidin-1-ylsulfonyl)piperazine |
Molecular Formula | C₁₆H₂₅N₃O₂S |
Key Structural Features | Sterically hindered aryl group; tertiary sulfonamide; piperazine core |
The 2,6-dimethylphenyl group classifies this as an ortho-disubstituted benzenoid piperazine, structurally analogous to avapritinib’s aniline domain but distinguished by its sulfonylpyrrolidine appendage [2]. The sulfonamide linkage (-SO₂-N-) bridges the piperazine and pyrrolidine rings, creating a conformationally constrained yet polar moiety that influences solubility and target engagement.
The compound emerged from iterative optimization campaigns focused on piperazine-based kinase inhibitors and receptor modulators. Its design principles reflect lessons learned from FDA-approved piperazine drugs (2011–2023), particularly:
Synthetically, its preparation likely employs sequential N-alkylation/sulfonylation:
Table 2: Evolution of Key Piperazine Drug Components
Structural Feature | Exemplar Drug (Year) | Therapeutic Target |
---|---|---|
N-(Hetero)aryl Piperazine | Palbociclib (2015) | CDK4/6 kinase |
Sterically Shielded Aryl | Avapritinib (2020) | PDGFRα kinase |
Sulfonamide-Linked Moiety | Zavegepant (2023) | CGRP receptor |
This compound represents a fusion of these pharmacophoric trends into a single chemical entity, aiming to synergize their beneficial properties for undisclosed target(s) [2] [7].
1-(2,6-Dimethylphenyl)-4-(1-pyrrolidinylsulfonyl)piperazine embodies three strategic advantages of piperazine hybrids in modern medicinal chemistry:
Conformational Control & Binding Precision: The piperazine ring adopts a chair conformation, positioning its N-substituents equatorially for optimal vectorial alignment with target biomolecules. This spatial arrangement is critical for kinases and GPCRs where precise positioning of aromatic and polar groups determines selectivity [2] [6]. Computational studies suggest the 2,6-dimethylphenyl group occupies a hydrophobic cleft, while the sulfonyl group forms salt bridges with conserved lysine residues.
Physicochemical Optimization:
Table 3: Synthetic Approaches to N-Substituted Piperazines
Method | Reaction Conditions | Application in Target Compound |
---|---|---|
Buchwald-Hartwig Amination | Pd₂(dba)₃/XantPhos, Cs₂CO₃, 100°C | Coupling of 2-bromo-1,3-dimethylbenzene with piperazine |
Sulfonylation | DIPEA, CH₂Cl₂, 0°C to rt | Attachment of pyrrolidine-1-sulfonyl chloride |
Reductive Amination | NaBH₃CN, MeOH, rt | Not applicable (tertiary sulfonamide) |
These properties underscore its role as a privileged scaffold in pharmacophore hybridization, enabling the modular assembly of structurally complex bioactive molecules targeting CNS disorders, oncology, and inflammation [2] [6]. The compound’s design directly addresses limitations of earlier piperazine drugs—such as metabolic instability or poor solubility—by integrating steric protection and polar sulfonamide functionalities, thereby exemplifying structure-driven optimization in contemporary drug discovery.
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2